2-Amino-6,8-dihydroxypurine-15N5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

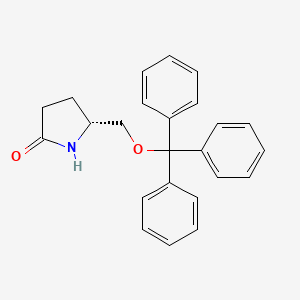

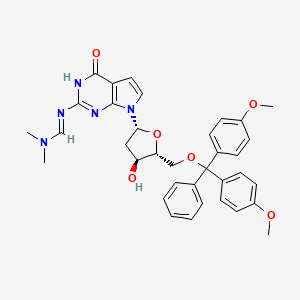

2-Amino-6,8-dihydroxypurine-15N5 is an isotope labelled analog of 2-Amino-6,8-dihydroxypurine . It is involved in an 8-oxo-guanine repair pathway coordinated by MUTYH glycosylase and DNA polymerase λ .

Molecular Structure Analysis

The molecular formula of 2-Amino-6,8-dihydroxypurine-15N5 is C₅H₅¹⁵N₅O₂ . The molecular weight is 172.09 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-6,8-dihydroxypurine-15N5 are not fully detailed in the search results. The molecular formula is C₅H₅¹⁵N₅O₂ and the molecular weight is 172.09 .Applications De Recherche Scientifique

Chemical Research

“2-Amino-6,8-dihydroxypurine-15N5” is a chemical compound with the empirical formula C5H5N5O2 . It has a molecular weight of 167.13 and is also known by the synonyms “2-Amino-6,8-purinediol” and "8-Hydroxyguanine" . This compound is used in various chemical research applications due to its unique properties .

Isotope Labeling

This compound is available in an isotope-labeled form, which is used in stable isotope labeling . Stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .

Clinical Diagnostics

In addition to treating various diseases, isotopes are used for imaging, diagnosis, and newborn screening . The isotope-labeled form of “2-Amino-6,8-dihydroxypurine-15N5” can potentially be used in these clinical diagnostic applications .

DNA Repair Pathway Research

“2-Amino-6,8-dihydroxypurine-15N5” is an analog of “2-Amino-6,8-dihydroxypurine”, which is involved in the 8-oxo-guanine repair pathway coordinated by MUTYH glycosylase and DNA polymerase λ . Therefore, it can be used in research related to DNA repair pathways .

Reference Materials

“2-Amino-6,8-dihydroxypurine-15N5” can be used as a reference material in various scientific research applications . High-quality reference materials are essential for ensuring the accuracy and reliability of experimental results .

Proficiency Testing

This compound can also be used in proficiency testing . Proficiency testing is a method used to assess the performance of laboratories for their conduct of specific test methods or measurements .

Mécanisme D'action

Target of Action

The primary target of 2-Amino-6,8-dihydroxypurine-15N5 is the 8-oxo-guanine repair pathway . This pathway is coordinated by MUTYH glycosylase and DNA polymerase λ . These enzymes play a crucial role in maintaining the integrity of the DNA by repairing the oxidative damage .

Mode of Action

2-Amino-6,8-dihydroxypurine-15N5, being an isotope labelled analog of 2-Amino-6,8-dihydroxypurine , interacts with its targets, MUTYH glycosylase and DNA polymerase λ, to facilitate the repair of 8-oxo-guanine

Biochemical Pathways

The compound affects the 8-oxo-guanine repair pathway . This pathway is responsible for repairing the oxidative damage to DNA. The downstream effects of this pathway include the prevention of mutations and the maintenance of genomic stability .

Result of Action

The molecular and cellular effects of 2-Amino-6,8-dihydroxypurine-15N5’s action involve the repair of 8-oxo-guanine in the DNA . This repair process helps maintain the integrity of the DNA, preventing mutations and maintaining genomic stability .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-6,8-dihydroxypurine-15N5 involves the conversion of commercially available starting materials into the desired compound through a series of chemical reactions.", "Starting Materials": [ "Guanine-15N5", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Hydrogen peroxide", "Sulfuric acid", "Sodium nitrite", "Sodium azide", "Sodium borohydride", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Guanine-15N5 is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form 2-Amino-6-hydroxypurine-15N5.", "Step 2: 2-Amino-6-hydroxypurine-15N5 is oxidized with hydrogen peroxide in the presence of sulfuric acid to form 2-Amino-6,8-dihydroxypurine-15N5.", "Step 3: 2-Amino-6,8-dihydroxypurine-15N5 is reacted with sodium nitrite and sodium azide in acetic acid to form 2-Azido-6,8-dihydroxypurine-15N5.", "Step 4: 2-Azido-6,8-dihydroxypurine-15N5 is reduced with sodium borohydride in ethanol to form 2-Amino-6,8-dihydroxypurine-15N5." ] } | |

Numéro CAS |

1358676-24-0 |

Nom du produit |

2-Amino-6,8-dihydroxypurine-15N5 |

Formule moléculaire |

C₅H₅¹⁵N₅O₂ |

Poids moléculaire |

172.09 |

Synonymes |

8-Hydroxyguanine-15N5; 2-(Amino-15N)-7,9-dihydro-1H-purine-6,8-dione-1,3,7,9-15N4; 2-Amino-7,9-dihydro-1H-purine-6,8-dione-15N5; 2-Amino-6,8-purinediol-15N5; 8-Hydroxyguanine-15N5; 8-Oxo-7,8-dihydroguanine-15N5; 8-Oxoguanine-15N5; NSC 22720-15N5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.